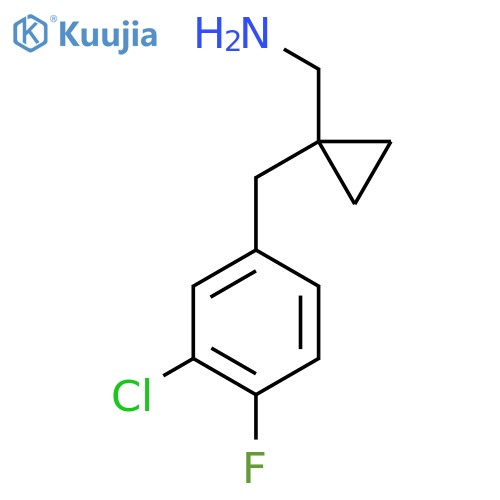Cas no 1692363-11-3 ({1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine)

1692363-11-3 structure
商品名:{1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine
{1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine
- EN300-1966349
- {1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine
- 1692363-11-3
-
- インチ: 1S/C11H13ClFN/c12-9-5-8(1-2-10(9)13)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2
- InChIKey: NVKODEWSLXXPSD-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CC1(CN)CC1)F
計算された属性
- せいみつぶんしりょう: 213.0720553g/mol
- どういたいしつりょう: 213.0720553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
{1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1966349-1.0g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1966349-0.05g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-10.0g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1966349-0.5g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-0.1g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-5g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-10g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-2.5g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-0.25g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1966349-5.0g |
{1-[(3-chloro-4-fluorophenyl)methyl]cyclopropyl}methanamine |
1692363-11-3 | 5g |
$3189.0 | 2023-06-02 |
{1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
1692363-11-3 ({1-(3-chloro-4-fluorophenyl)methylcyclopropyl}methanamine) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
